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Compound of Interest

Compound Name:
2-Hydroxy-3-

isopropylbenzaldehyde

CAS No.: 67372-96-7

Cat. No.: B1599607 Get Quote

Part 1: Executive Summary
2-Hydroxy-3-isopropylbenzaldehyde (CAS: 67372-96-7), also known as 3-

isopropylsalicylaldehyde, is a critical intermediate in the synthesis of Schiff base ligands,

pharmaceuticals, and coordination complexes.[1] Its structural duality—possessing both a

phenolic hydroxyl group and an aldehyde moiety in an ortho arrangement—creates a strong

intramolecular hydrogen bond.[1] This feature significantly influences its reactivity, spectral

signature, and chromatographic behavior.[1]

This guide provides a standardized protocol for the identification, purity assessment, and

structural validation of this compound.[1] Unlike generic aldehyde analysis, this protocol

accounts for the specific "ortho-effect" which alters standard IR and NMR signals, ensuring

accurate characterization.[1]

Part 2: Chemical Identity & Physicochemical
Profile[1][2]
Before instrumental analysis, verify the fundamental properties against the reference standards

below.
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Property Specification Notes

IUPAC Name
2-Hydroxy-3-(propan-2-

yl)benzaldehyde

CAS Number 67372-96-7

Caution: Do not confuse with

3-isopropylbenzaldehyde (CAS

34246-57-6).[1][2]

Molecular Formula C₁₀H₁₂O₂

Molecular Weight 164.20 g/mol

Appearance Light yellow to amber oil/liquid
Color deepens upon oxidation.

[1]

Solubility
Soluble in MeOH, EtOH,

DMSO, DCM

Poorly soluble in water; pH-

dependent solubility due to

phenol.[1]

Acidity (pKa) ~8.0 - 8.5 (Predicted)

Phenolic proton is less acidic

than typical phenols due to H-

bonding.[1]

Part 3: Spectroscopic Characterization (The
Fingerprint)[1]
Nuclear Magnetic Resonance (NMR)
The ortho-hydroxyl group creates a distinct "deshielding" environment.[1] Standard aldehyde

parameters must be adjusted.

Protocol:

Solvent: CDCl₃ (Preferred for observing H-bonding) or DMSO-d₆.[1]

Concentration: 10-15 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/10171264
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected ¹H NMR Signals (400 MHz, CDCl₃):

Shift (δ ppm) Multiplicity Integration Assignment
Mechanistic
Insight

11.20 - 11.50 Singlet 1H -OH (Phenolic)

Diagnostic:

Highly

deshielded due

to strong

intramolecular H-

bond with C=O.

[1]

9.80 - 9.95 Singlet 1H -CHO (Aldehyde)

Typical aldehyde

range; distinct

from the OH

signal.[1]

7.30 - 7.50 Doublet/Multiplet 2H Ar-H (4,[1] 6)

Aromatic

protons.[1][3]

Position 6 is

deshielded by

C=O.[1]

6.90 - 7.00 Triplet (t) 1H Ar-H (5)

Pseudo-triplet

due to coupling

with H4 and H6.

[1]

3.30 - 3.40 Septet (J ≈ 7 Hz) 1H -CH(CH₃)₂

Methine proton

of the isopropyl

group.[1]

1.20 - 1.25
Doublet (J ≈ 7

Hz)
6H -CH(CH₃)₂

Methyl protons of

the isopropyl

group.[1]

Infrared Spectroscopy (FT-IR)
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The intramolecular hydrogen bond weakens the carbonyl double bond character, shifting the

absorption frequency lower than typical benzaldehydes.[1]

Method: ATR (Attenuated Total Reflectance) on neat liquid.[1]

Key Absorptions:

ν(C=O): 1650–1665 cm⁻¹ (Standard aldehydes are ~1700 cm⁻¹.[1] This "Red Shift"

confirms the ortho-hydroxy arrangement).[1]

ν(O-H): 3000–3500 cm⁻¹ (Broad/Weak).[1] Often obscured by C-H stretches due to

chelation.[1]

ν(C-H, Aldehyde): 2750 & 2850 cm⁻¹ (The "Fermi Doublet").[1]

Part 4: Chromatographic Purity Assessment[1]
HPLC-UV/Vis Protocol
Challenge: Phenols can ionize in neutral mobile phases, leading to peak tailing.[1] Solution:

Acidified mobile phase ensures the molecule remains neutral (protonated), yielding sharp

peaks.[1]

Method Parameters:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropylbenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Setting

Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x

150 mm, 3.5 µm

Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)

Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid

Gradient
0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20

min: 90% B

Flow Rate 1.0 mL/min

Detection
UV @ 254 nm (Aromatic) and 330 nm

(Phenolate/Conjugation band)

Temperature 30°C

GC-MS Protocol
Ideal for volatility assessment and mass confirmation.[1]

Inlet: 250°C, Split 20:1.

Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]

Oven: 60°C (1 min) → 20°C/min → 280°C (5 min).

MS Source: EI (70 eV).[1]

Diagnostic Ions (m/z):

164 (M⁺): Parent ion (Strong).[1]

149 (M - 15): Loss of methyl group from isopropyl.[1]

121: Loss of isopropyl group (C₃H₇).[1]

Part 5: Analytical Workflow Visualization
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The following diagram illustrates the logical flow for full characterization, from initial

identification to purity validation.

Sample: 2-Hydroxy-3-isopropylbenzaldehyde

Spectroscopic ID (Fingerprinting) Purity Assessment

1H NMR (CDCl3)
Check: OH @ 11.5ppm (H-bond)

Check: Isopropyl Septet

FT-IR (ATR)
Check: C=O Shift (1655 cm-1)

HPLC-UV (Acidic pH)
Target: >98% Area
Avoid: Peak Tailing

GC-MS (EI)
Target: M+ 164

Frag: 149 (M-CH3)

Functional Validation

If Pure

Schiff Base Test
React w/ Amine -> Imine Formation

Monitor: Disappearance of CHO peak

Click to download full resolution via product page

Figure 1: Integrated analytical workflow for structural confirmation and purity analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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